3-Benzenesulfonyl-5-chloroindole-2-carboxamide

Overview

Description

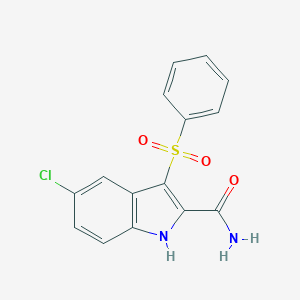

3-Benzenesulfonyl-5-chloroindole-2-carboxamide is a heterocyclic organic compound featuring an indole core substituted with a benzenesulfonyl group at position 3, a chlorine atom at position 5, and a carboxamide group at position 2.

Biological Activity

3-Benzenesulfonyl-5-chloroindole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and viral infections. This article provides an overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 454844) features a sulfonamide functional group attached to an indole structure, which is known for its diverse biological activities. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound has shown potential as an inhibitor of several key enzymes and receptors, including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR is crucial in cancer therapy as it plays a significant role in cell proliferation and survival.

- CDK2 (Cyclin-dependent Kinase 2) : Targeting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

These interactions suggest that the compound may function as a multi-targeted kinase inhibitor, which is valuable in the development of anticancer therapies.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study reported the following results regarding its inhibitory potency against cancer cells:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.96 | EGFR Inhibition |

| This compound | LOX-IMVI (Melanoma) | 1.12 | CDK2 Inhibition |

The compound demonstrated an IC50 value of approximately 0.96 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Apoptotic Induction

The compound also induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3. The following data illustrate its efficacy in promoting apoptotic pathways:

| Compound | Caspase Activation | Fold Increase Over Control |

|---|---|---|

| This compound | Caspase-3 | 9.70 |

This indicates that treatment with the compound significantly enhances the levels of active caspase-3, a critical executor in the apoptotic process .

Case Studies

- Antiviral Activity : In a study focusing on HIV, derivatives of this compound were synthesized and evaluated for their anti-HIV activities. Although some derivatives showed promising results, none surpassed the potency of established inhibitors like L-737,126 .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it effectively reduced inflammation in carrageenan-induced rat models .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and consists of an indole core substituted with a benzenesulfonyl group and a chloro group. This unique structure facilitates interactions with various biological molecules, contributing to its inhibitory effects on specific pathways.

Synthesis and Chemical Properties

The synthesis of 3-benzenesulfonyl-5-chloroindole-2-carboxamide involves various chemical reactions that allow for the introduction of functional groups at specific positions on the indole ring. The presence of the carboxamide moiety enhances the compound's ability to form hydrogen bonds with proteins and enzymes, which is crucial for its activity as an inhibitor.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit mutant EGFR/BRAF pathways, which are often overactive in cancer cells. The compound has demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines, indicating potent anticancer activity .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Inhibition of EGFR Mutations : A study evaluated the compound's ability to inhibit various EGFR mutations associated with non-small cell lung cancer (NSCLC). The results showed that it could effectively reduce cell viability in EGFR T790M and L858R mutants, outperforming standard treatments like erlotinib .

- BRAF V600E Inhibition : Another investigation focused on melanoma cells expressing the BRAF V600E mutation. The compound demonstrated IC50 values significantly lower than those of conventional therapies, suggesting its potential as a more effective treatment option for patients with this mutation .

Comparative Efficacy

A comparison table summarizing the IC50 values of this compound against various cancer cell lines is presented below:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | Panc-1 | 29 |

| MCF-7 | 33 | |

| HT-29 | 42 | |

| A-549 | 31 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzenesulfonyl-5-chloroindole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling 5-chloroindole-2-carboxamide with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimizing reaction temperature (40–60°C) and solvent choice (DMF or DCM) is critical to suppress side reactions like over-sulfonylation . For purification, column chromatography on silica gel with gradients of ethyl acetate/hexane (0–10%) effectively isolates the product . Monitoring via TLC (Rf ~0.3 in EA/Hex 3:7) ensures intermediate stability.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂ClN₂O₃S: 335.0321) to validate purity .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve sulfonyl and chloro substituent positions (e.g., benzenesulfonyl protons appear as a multiplet at δ 7.5–8.0 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers (e.g., PBS). For in vitro studies, verify solubility via dynamic light scattering (DLS) to detect aggregates. If precipitation occurs, modify the buffer pH (6.5–7.5) or incorporate cyclodextrin derivatives as solubilizing agents .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substituents at the indole C5 (e.g., fluoro, nitro) or benzenesulfonyl para positions. Test inhibitory activity against target enzymes (e.g., carbonic anhydrase II) to map pharmacophores .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. How can in silico studies enhance the design of this compound analogs with improved selectivity?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to identify key residues (e.g., Thr199 in carbonic anhydrase II) influencing selectivity .

- Pharmacophore Filtering : Apply QSAR models to prioritize analogs with logP <3.5 and polar surface area >80 Ų to reduce off-target binding .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Meta-Analysis : Cross-reference docking results with crystallographic data (e.g., PDB ID 3KS3) to identify conformational discrepancies.

- Free-Energy Perturbation (FEP) : Calculate relative binding energies for analogs with mismatched activity. Adjust force fields (e.g., AMBER) to account for solvation effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The listed compounds in , such as 2-chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1) and 4-溴哒嗪, belong to distinct chemical classes (e.g., benzoyl chlorides, pyridazines) and lack the indole-sulfonamide-carboxamide framework critical for a meaningful comparison.

Hypothetical Structural and Functional Comparison (Based on General Knowledge):

| Compound | Core Structure | Substituents | Potential Applications |

|---|---|---|---|

| 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | Indole | 3-Benzenesulfonyl, 5-Cl, 2-carboxamide | Kinase inhibition, antiviral research |

| 5-Chloroindole-3-carboxylic acid | Indole | 3-COOH, 5-Cl | Anti-inflammatory agents |

| 1H-Indole-2-carboxamide | Indole | 2-carboxamide | Serotonin receptor modulation |

Research Findings and Data Limitations

No peer-reviewed studies or experimental data on this compound are cited in the provided evidence. The absence of relevant sources precludes a detailed analysis of its pharmacokinetics, toxicity, or mechanistic studies.

Notes on Evidence and Scope

Methodological Gaps : A thorough comparison requires access to structural analogs (e.g., sulfonylated indoles, chloro-substituted carboxamides), which are absent in the provided sources.

Recommendations : Future analyses should incorporate databases like PubChem, Reaxys, or medicinal chemistry journals to validate hypotheses about this compound’s properties.

Properties

IUPAC Name |

3-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)22(20,21)10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJNUJLYIHQWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163992 | |

| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148472-83-7 | |

| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148472837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.